molecular formula C15H24O2 B14459185 2,5-Di-tert-butyl-4-(hydroxymethyl)phenol CAS No. 71745-54-5

2,5-Di-tert-butyl-4-(hydroxymethyl)phenol

Cat. No.: B14459185
CAS No.: 71745-54-5
M. Wt: 236.35 g/mol
InChI Key: PEOCULBMROARGJ-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of two tert-butyl groups and a hydroxymethyl group attached to a phenolic ring. It is commonly used as an antioxidant in various industrial applications due to its ability to inhibit oxidation processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Di-tert-butyl-4-(hydroxymethyl)phenol can be synthesized through several methods. One common approach involves the hydroxymethylation of 2,6-di-tert-butylphenol. This reaction typically uses formaldehyde as the hydroxymethylating agent in the presence of a base such as sodium hydroxide . The reaction conditions often include moderate temperatures and controlled pH levels to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydroxymethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

2,5-Di-tert-butyl-4-(hydroxymethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Di-tert-butyl-4-(hydroxymethyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 2,5-Di-tert-butyl-4-(hydroxymethyl)phenol involves its antioxidant properties. The compound acts by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. This process involves the stabilization of the phenoxy radical formed after hydrogen donation . The molecular targets include reactive oxygen species (ROS) and other free radicals that can cause cellular damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Di-tert-butyl-4-(hydroxymethyl)phenol is unique due to its specific hydroxymethyl group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. Its ability to undergo various chemical transformations makes it a versatile compound in both research and industrial applications .

Properties

CAS No.

71745-54-5

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

2,5-ditert-butyl-4-(hydroxymethyl)phenol

InChI

InChI=1S/C15H24O2/c1-14(2,3)11-8-13(17)12(15(4,5)6)7-10(11)9-16/h7-8,16-17H,9H2,1-6H3

InChI Key

PEOCULBMROARGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1CO)C(C)(C)C)O

Origin of Product

United States

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